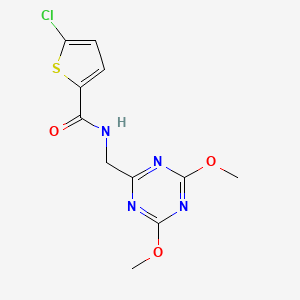

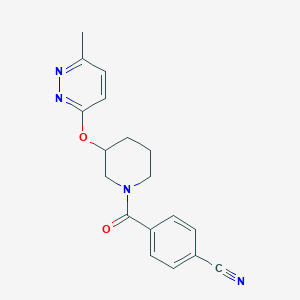

![molecular formula C23H18N2O3S2 B2719107 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 356569-26-1](/img/structure/B2719107.png)

2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. It is related to a class of compounds known as pyrimidinones . Pyrimidinones are heterocyclic compounds bearing nitrogen atoms in their structural skeletons and are found in many biologically active natural products . They display appreciable therapeutic applications and constitute eminent parts in the chemistry of nucleic acids .

Molecular Structure Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using Density Functional Theory (DFT-B3LYP function at 6-311++G (d, p) basis set) . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of energy gap indicates electron transfer within the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel pyrazolopyrimidine ring systems containing phenylsulfonyl moiety have been synthesized, showcasing a method to incorporate sulfone groups into compounds for enhanced antimicrobial activities. These derivatives are more effective against bacteria and fungi than those with two sulfone groups, indicating the significance of the sulfone moiety in biological activity (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

- Research on pyrido[1,2-a]pyrimidin-4-one derivatives has shown their selective inhibition of aldose reductase with micromolar/submicromolar range activity. These compounds also exhibit significant antioxidant properties, particularly the catechol derivatives, highlighting their dual biological functionalities (C. La Motta et al., 2007).

Antimicrobial and Antitumor Activities

- The synthesis of herbicidal ZJ0273 labeled with tritium and carbon-14 has contributed to the understanding of its environmental behavior and metabolism. These labeled compounds could serve as radiotracers in studies, potentially opening avenues for exploring the environmental fate of similar pyrimidinone-based compounds (Zheng-Min Yang, Q. Ye, Long Lu, 2008).

- A study on the synthesis and evaluation of new anti-microbial additives based on pyrimidine derivatives for surface coatings and printing ink paste demonstrated their efficacy as antimicrobial agents when incorporated into polyurethane varnish and printing ink. This indicates their potential use in enhancing the antimicrobial properties of surface coatings (H. A. El‐Wahab et al., 2015).

Molecular Docking and Pharmacological Studies

- The design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates have shown potential as dihydrofolate reductase inhibitors and antitumor agents. This highlights the relevance of thienopyrimidine derivatives in developing new therapeutic agents (A. Gangjee et al., 2007).

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S2/c1-2-10-25-22(26)20-17(16-6-4-3-5-7-16)13-29-21(20)24-23(25)30-12-15-8-9-18-19(11-15)28-14-27-18/h2-9,11,13H,1,10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICVWYWXFKFFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

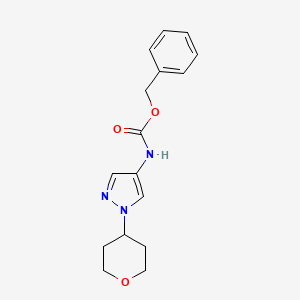

![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)

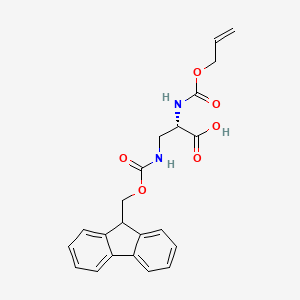

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)

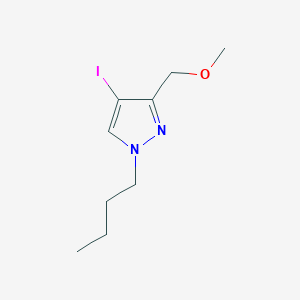

![Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2719034.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)

![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719040.png)

![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)

![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719042.png)